3-(Indolizin-2-yl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methodologies: The synthesis of indolizines, including 3-(Indolizin-2-yl)aniline, often involves classical methodologies such as the Scholtz or Chichibabin reactions.
Transition Metal-Catalyzed Reactions: Recent advances have introduced transition metal-catalyzed reactions, which offer more efficient and selective pathways.
Oxidative Coupling: Another modern approach involves oxidative coupling, which allows for the construction of complex indolizine structures with high atom economy.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: 3-(Indolizin-2-yl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds . Its unique structure allows for the creation of diverse molecular architectures.
Biology: In biological research, derivatives of this compound have been studied for their potential as fluorescent probes and bioactive molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and high-performance materials .
Mechanism of Action
The mechanism of action of 3-(Indolizin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The indolizine ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Indolizine: The parent compound of 3-(Indolizin-2-yl)aniline, consisting of a fused pyrrole and pyridine ring.
Aniline: A simple aromatic amine that forms the basis of many derivatives.
Uniqueness: this compound is unique due to the combination of the indolizine and aniline moieties, which imparts distinct chemical and biological properties . This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-indolizin-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWIZLJDKPHLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.